

# Application of 5,10-Dideazaaminopterin in rheumatoid arthritis research.

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## Compound of Interest

Compound Name: 5,10-Dideazaaminopterin

Cat. No.: B1664630

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## Application of 5,10-Dideazaaminopterin in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction and systemic complications. Current therapeutic strategies, including disease-modifying antirheumatic drugs (DMARDs), aim to control inflammation and prevent disease progression. Antifolates, such as methotrexate (MTX), are a cornerstone of RA therapy. **5,10-Dideazaaminopterin** is a potent antifolate and an analog of aminopterin, which has been investigated for its cytotoxic and antiproliferative properties, primarily in the context of cancer. Its structural similarity to MTX and its mechanism of action as a dihydrofolate reductase (DHFR) inhibitor suggest its potential as a therapeutic agent for rheumatoid arthritis. This document provides detailed application notes and protocols for the investigation of **5,10-Dideazaaminopterin** in RA research.

### Mechanism of Action

**5,10-Dideazaaminopterin**, like other antifolates, primarily exerts its effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines,

which are essential for DNA and RNA synthesis. In the context of rheumatoid arthritis, this leads to the suppression of rapidly proliferating cells, including activated lymphocytes and other immune cells that drive the inflammatory process in the synovium.

Beyond its direct antiproliferative effects, the mechanism of action of antifolates in RA is thought to be multifactorial. It may involve the modulation of various inflammatory signaling pathways, including the promotion of adenosine release, which has potent anti-inflammatory effects. The inhibition of folate-dependent enzymes can also impact the production of inflammatory mediators and cytokines.

## Data Presentation

While specific data on the efficacy of **5,10-Dideazaaminopterin** in rheumatoid arthritis models is limited in the current literature, preclinical studies on its analogs provide some insights into its potential potency. The following tables summarize the available in vitro data for **5,10-Dideazaaminopterin** and its related compounds, primarily from cancer cell line studies. This data can serve as a reference for designing initial dose-response experiments in RA-relevant cell types.

Table 1: In Vitro DHFR Inhibition and Cytotoxicity of **5,10-Dideazaaminopterin** Analogs

Compound	Cell Line	Assay	IC50 / Ki	Reference
10-ethyl-5-methyl-5,10-dideazaaminopterin	L1210	DHFR Inhibition	Ki = 100 pM	[1]
Methotrexate	L1210	DHFR Inhibition	Ki = $4.82 \pm 0.60$ pM	[1]
10-ethyl-5-methyl-5,10-dideazaaminopterin	L1210	Cell Growth Inhibition	IC50 = $65 \pm 18$ nM	[1]
Methotrexate	L1210	Cell Growth Inhibition	IC50 = $3.4 \pm 1.0$ nM	[1]
Naphthalene analogue of 10-deazaaminopterin	L1210, S180, HL60	Growth Inhibition	4-6 fold more inhibitory than MTX	[2]

## Experimental Protocols

### In Vitro Assays

#### 1. Fibroblast-Like Synoviocyte (FLS) Proliferation Assay

- Objective: To determine the effect of **5,10-Dideazaaminopterin** on the proliferation of FLS isolated from patients with RA.
- Methodology:
  - Isolate FLS from synovial tissue obtained from RA patients.
  - Culture FLS in DMEM supplemented with 10% FBS.
  - Seed FLS in 96-well plates at a density of  $5 \times 10^3$  cells/well.

- After 24 hours, treat the cells with increasing concentrations of **5,10-Dideazaaminopterin** (e.g., 0.1 nM to 10  $\mu$ M).
- Incubate for 72 hours.
- Assess cell proliferation using a standard method such as the MTT or BrdU incorporation assay.
- Calculate the IC50 value.

## 2. Cytokine Production Assay in Macrophages

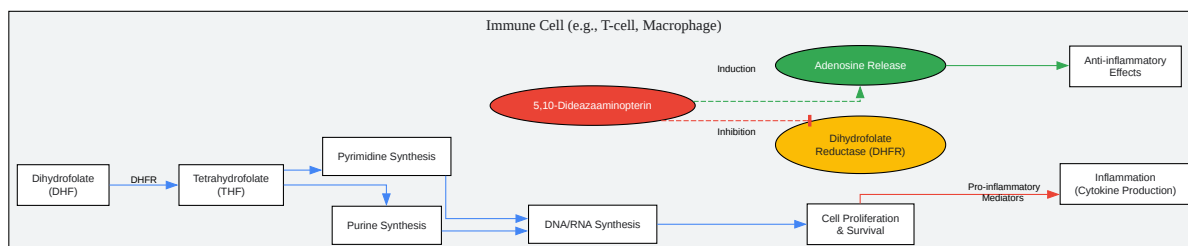
- Objective: To evaluate the effect of **5,10-Dideazaaminopterin** on the production of pro-inflammatory cytokines by macrophages.
- Methodology:
  - Culture a macrophage cell line (e.g., RAW 264.7) or primary human monocyte-derived macrophages.
  - Pre-treat the cells with various concentrations of **5,10-Dideazaaminopterin** for 1-2 hours.
  - Stimulate the cells with lipopolysaccharide (LPS) (1  $\mu$ g/mL).
  - Incubate for 24 hours.
  - Collect the cell culture supernatants.
  - Measure the levels of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 using ELISA or a multiplex cytokine assay.

## In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

- Objective: To assess the therapeutic efficacy of **5,10-Dideazaaminopterin** in a preclinical model of rheumatoid arthritis.
- Methodology:
  - Induction of Arthritis:

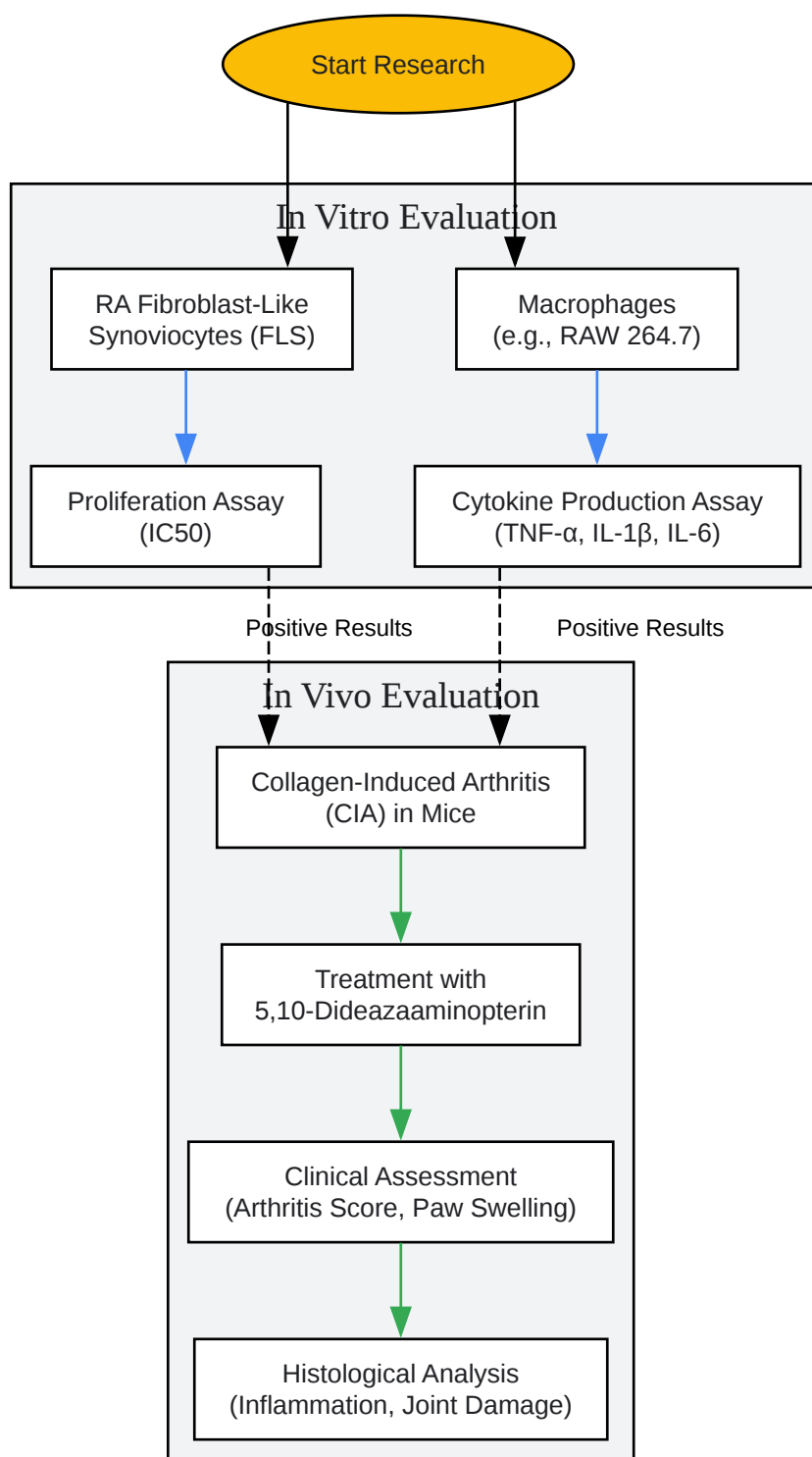
- Use DBA/1 mice (8-10 weeks old).
- Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).
- Administer 100 µL of the emulsion intradermally at the base of the tail.
- On day 21, administer a booster injection of bovine type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA).
- Treatment:
  - Begin treatment with **5,10-Dideazaaminopterin** or vehicle control upon the first signs of arthritis (around day 25-28).
  - Administer the compound daily via intraperitoneal or oral route at predetermined doses.
- Assessment of Arthritis:
  - Monitor the mice daily for the onset and severity of arthritis.
  - Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
  - Measure paw thickness using a caliper.
- Histological Analysis:
  - At the end of the study, sacrifice the mice and collect the joints.
  - Fix, decalcify, and embed the joints in paraffin.
  - Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

## Visualizations



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Caption: Proposed mechanism of action of **5,10-Dideazaaminopterin** in rheumatoid arthritis.



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